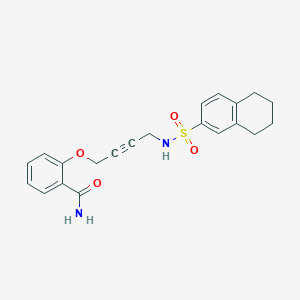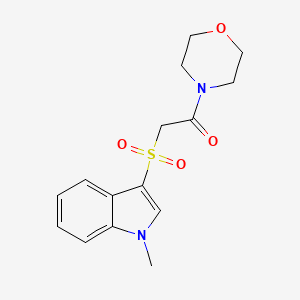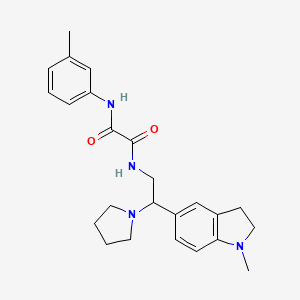![molecular formula C22H28ClN3O2S2 B2524183 N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride CAS No. 1216711-03-3](/img/structure/B2524183.png)
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride" is a synthetic molecule that likely contains a benzamide moiety, a thiazole ring, and a dimethylamino group. These structural features are common in compounds with potential biological activities, such as anticancer properties , and are often involved in the formation of supramolecular structures .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of Schiff's bases, which are then coupled with other pharmacophores under specific conditions, such as microwave irradiation for efficiency . The synthesis of benzamide derivatives with thiazole rings can also be achieved through various chemical reactions, including C-C and C-N bond formation in water, which is an eco-friendly approach . The synthesis process is often confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of benzamide derivatives with thiazole rings can exhibit different modes of supramolecular aggregation, influenced by substituents on the benzamide ring and the presence of non-covalent interactions such as π-π stacking and hydrogen bonding . The thiazole ring itself is a crucial pharmacophore and can be involved in key interactions with biological targets .
Chemical Reactions Analysis
Benzamide derivatives with thiazole rings can undergo various chemical reactions, including those that lead to the formation of supramolecular gelators . The presence of methyl groups and S=O interactions can significantly affect the gelation behavior of these compounds . Additionally, the thiazole ring can be functionalized to enhance biological activity, such as the inhibition of enzymes like stearoyl-CoA desaturase-1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives with thiazole rings are influenced by their molecular structure. These properties can include solubility, stability, and the ability to form gels in specific solvents . The presence of dimethylamino groups can affect the compound's basicity, while methoxy and methylthio substituents can influence its lipophilicity and potential oral drug-like behavior . The compounds' activities, such as anticancer and anti-inflammatory effects, are often evaluated through biological assays .
Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of benzothiazole derivatives for their antimicrobial and anticancer properties. For instance, novel synthesis techniques have been developed to create 2-substituted derivatives of benzothiazoles, which have shown significant antimicrobial activity (Badne et al., 2011). Additionally, compounds containing the benzothiazole moiety have been evaluated for their anticancer activity, indicating their potential in cancer treatment research (Havrylyuk et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects. Specifically, studies on carbon steel in acidic solutions have revealed that certain benzothiazole compounds can significantly reduce corrosion, offering insights into their potential industrial applications (Hu et al., 2016).
Pharmaceutical Applications
In the pharmaceutical domain, benzothiazole derivatives have been synthesized and assessed for their prokinetic and antiemetic activities, indicating their utility in developing new gastrointestinal drugs (Sakaguchi et al., 1992). These studies contribute to the understanding of how benzothiazole derivatives can influence gastrointestinal motility and offer a foundation for developing novel therapeutic agents.
Chemical Synthesis Techniques
Efficient synthesis techniques for creating benzothiazole and benzimidazole-based compounds have been developed, contributing to the fields of organic chemistry and drug development. For instance, microwave-mediated synthesis methods have facilitated the creation of novel heterocyclic compounds, enhancing the efficiency and scope of synthetic chemistry research (Darweesh et al., 2016).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2.ClH/c1-15-11-12-17(27-4)19-20(15)29-22(23-19)25(14-8-13-24(2)3)21(26)16-9-6-7-10-18(16)28-5;/h6-7,9-12H,8,13-14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKKGCHJFXVEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CC=C3SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2524102.png)


![3-(2-chlorophenyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2524107.png)



![Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2524114.png)
![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524115.png)
![4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2524117.png)
![1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide](/img/structure/B2524118.png)
![1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide](/img/structure/B2524120.png)
